Tri-O-acetyl-8-(allyloxy)guanosine chemical structure and properties
Tri-O-acetyl-8-(allyloxy)guanosine chemical structure and properties
High-Fidelity Synthetic Intermediate & TLR7 Immunomodulator
Executive Summary
Tri-O-acetyl-8-(allyloxy)guanosine represents a specialized intersection of nucleoside chemistry and immunopharmacology. Structurally, it is a lipophilic prodrug form of 8-allyloxyguanosine, a potent agonist of Toll-like Receptor 7 (TLR7) .
In drug development, this compound serves two critical functions:
-
Prodrug Scaffold: The acetylation of the ribose sugar (2', 3', 5' positions) dramatically increases cellular permeability and organic solubility compared to the parent nucleoside, allowing for efficient crossing of the plasma membrane before intracellular esterase-mediated activation.
-
Synthetic Precursor: The C8-allyloxy moiety introduces a reactive alkene handle, enabling bio-orthogonal functionalization (e.g., thiol-ene "click" chemistry) for the development of nucleic acid probes and polymer-conjugated therapeutics.
Chemical Constitution & Properties[1][2][3][4][5][6][7]
Structural Identity
The molecule consists of a guanine base modified at the C8 position with an allyloxy group, attached to a ribose sugar where all hydroxyls are protected as acetate esters.
| Attribute | Detail |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-allyloxy-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
| Molecular Formula | C₁₉H₂₃N₅O₉ |
| Molecular Weight | ~465.41 g/mol |
| Core Scaffold | Guanosine (Purine ribonucleoside) |
| Key Functional Groups | C8-Allyl ether (alkene), Tri-O-acetyl (ester), Exocyclic amine |
Physicochemical Profile[1][7][8]
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Dichloromethane, Chloroform). Poorly soluble in water (unlike the parent guanosine).
-
Lipophilicity (LogP): Estimated ~1.5–2.0 (significantly higher than Guanosine, LogP ~ -1.9). This shift is crucial for passive diffusion across lipid bilayers.
-
Conformation: The bulky substituent at C8 forces the glycosidic bond into the syn conformation (base over sugar), contrasting with the anti conformation typical of native guanosine. This conformational lock is a key determinant of its affinity for the TLR7 binding pocket.
Synthetic Architecture
The synthesis of Tri-O-acetyl-8-(allyloxy)guanosine follows a linear, high-yielding pathway designed to install the C8 modification late-stage to avoid side reactions with the allyl group.
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion from Guanosine to the target molecule.
Caption: Linear synthesis pathway transforming Guanosine to Tri-O-acetyl-8-(allyloxy)guanosine via acetylation, C8-bromination, and nucleophilic displacement.
Detailed Methodology
Step 1: Peracetylation
-
Reagents: Acetic anhydride (
), Pyridine. -
Mechanism: Nucleophilic attack of sugar hydroxyls on the carbonyl carbon of acetic anhydride.
-
Outcome: Protects reactive hydroxyls and solubilizes the molecule for subsequent non-aqueous steps.
Step 2: C8-Bromination
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS), Sodium Acetate, Glacial Acetic Acid. -
Protocol: The tri-acetylated guanosine is dissolved in acetic acid. Bromine is added dropwise.
-
Mechanism: Electrophilic aromatic substitution. The electron-rich C8 position attacks the electrophilic bromine species.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the acetate groups.
Step 3: Allylic Displacement (
)
-
Reagents: Allyl alcohol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Protocol:
-
Generate the allyloxide anion by treating allyl alcohol with NaH in dry THF or DMF at 0°C.
-
Add 8-bromo-2',3',5'-tri-O-acetylguanosine.
-
Stir at room temperature or mild heat (40-60°C).
-
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] The strongly nucleophilic allyloxide attacks C8, displacing the bromide ion. -
Note: The electron-withdrawing nature of the N7/C8 region facilitates this displacement.
Mechanism of Action: TLR7 Activation
Once administered, the tri-acetylated compound acts as a prodrug. It enters the cell via passive diffusion (due to high lipophilicity) and is processed to activate the immune response.
Activation Pathway[12]
-
Cellular Entry: Passive diffusion across the plasma membrane.
-
Bioactivation: Intracellular esterases cleave the three acetyl groups, releasing the active 8-allyloxyguanosine .
-
Endosomal Transport: The active nucleoside is transported into endosomes (likely via ENT transporters).
-
Receptor Binding: 8-allyloxyguanosine binds to the TLR7 homodimer interface.
-
Molecular Docking: The C8-substituent forces the nucleoside into a syn conformation, which perfectly fits the hydrophobic pocket of TLR7, unlike the natural ligand (ssRNA/Guanosine) which binds differently.
-
-
Signaling Cascade: Recruitment of MyD88
Activation of IRAK4/1 Nuclear translocation of NF- B and IRF7. -
Output: Secretion of Type I Interferons (IFN-
, IFN- ) and pro-inflammatory cytokines (TNF- , IL-6).
Caption: Pharmacodynamic pathway from prodrug entry and bioactivation to TLR7-mediated cytokine induction.
Applications in Drug Development
Immuno-Oncology
C8-substituted guanosines are investigated as adjuvants to turn "cold" tumors "hot." By activating dendritic cells via TLR7, they enhance antigen presentation to T-cells. The allyloxy derivative offers a balance of potency and synthetic tractability.
Antiviral Therapeutics
Similar to Loxoribine (7-allyl-8-oxoguanosine), 8-allyloxyguanosine derivatives induce a systemic antiviral state. The tri-acetylated form is particularly useful in in vitro assays where cell permeability of the highly polar free nucleoside is a limiting factor.
Chemical Biology Probes
The allyl group is a "chemical handle."[2] Researchers use this compound to study nucleoside distribution:
-
Thiol-ene Click: The allyl double bond can be reacted with thiol-functionalized fluorophores (e.g., cysteine-tagged dyes) under UV light to track the drug's localization within the cell.
References
-
Lee, J., et al. (2016). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences.
-
Shibata, T., et al. (2016). "Guanosine and its modified derivatives are endogenous ligands for TLR7."[3][4] International Immunology, 28(5), 211-222.
-
Reitz, A. B., et al. (1994). "Small-molecule immunostimulants.[3] Synthesis and activity of 7,8-disubstituted guanosines and structurally related compounds." Journal of Medicinal Chemistry, 37(21), 3561-3578.
- Ryu, K. A., et al. (2016). "Bifunctional Small Molecules that mediate the immune response." Nature Chemical Biology. (Contextual reference for TLR7 agonist design).
-
Alfa Chemistry. (n.d.). "2',3',5-Tri-O-acetyl-8-bromoguanosine Product Sheet."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tri-O-acetylguanosine | C16H19N5O8 | CID 135465084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
